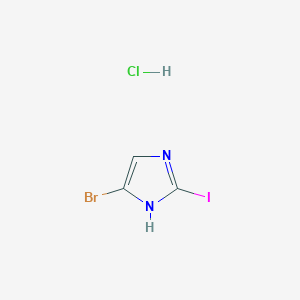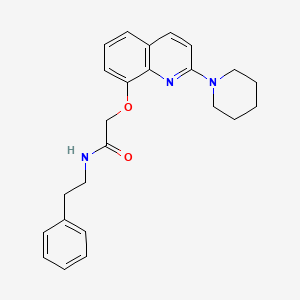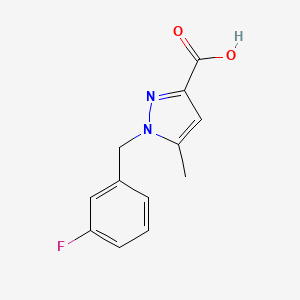![molecular formula C19H14F3N3O B2739487 N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1903404-09-0](/img/structure/B2739487.png)
N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a benzamide derivative with a trifluoromethyl group and a bipyridinylmethyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide group. The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to alter the physical, chemical, and biological properties of organic molecules .
Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various chemical reactions. For example, they can undergo oxidation/reduction processes and can be involved in carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group and the benzamide group. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of compounds . Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide is involved in various synthetic processes, serving as a precursor or intermediate in the synthesis of complex molecules. For instance, it plays a role in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating its utility in introducing fluorine atoms into organic molecules, a common modification in medicinal chemistry to alter the properties of biologically active compounds (Wang, Mei, & Yu, 2009). Another study highlights its use in the improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, showcasing its versatility in organic synthesis and potential applications in developing novel compounds with diverse biological activities (Dian, 2010).
Sensor Applications
Compounds related to N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide have been utilized in the development of sensors. For example, polymeric nanoparticles incorporating similar bipyridine units have been shown to fold into nanometer-sized particles that can act as effective sensors for metal ions like copper, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Gillissen, Voets, Meijer, & Palmans, 2012).
Catalytic Applications
The compound and its derivatives find use in catalytic processes as well. For instance, copper-mediated direct aryloxylation of benzamides, facilitated by similar N,O-bidentate directing groups, has broadened the scope for the synthesis of mono- and diaryloxylated benzoic acids, pivotal in the development of pharmaceuticals and agrochemicals (Hao et al., 2014).
Biological Studies
While direct studies on N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide's biological applications are limited, related benzamide compounds have shown significant biological activities. For example, the synthesis and characterisation of similar benzamides have led to the discovery of compounds with antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Adam et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic molecules, as well as exploring the properties and applications of these compounds.
Eigenschaften
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNGRQNYPOPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)

![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)


![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)


![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)